4-Amino-3-hydroxybenzenesulfonic acid

Overview

Description

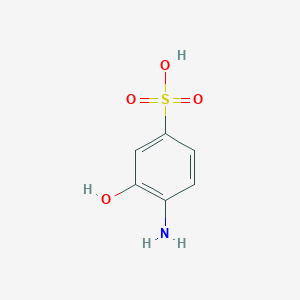

4-Amino-3-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H7NO4S. It is a white to yellow crystalline powder that is soluble in water but insoluble in organic solvents. This compound is primarily used as an intermediate in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxybenzenesulfonic acid typically involves the following steps:

Chlorosulfonation: 2-Nitrochlorobenzene is treated with chlorosulfonic acid to yield 4-chlorosulfonyl-2-nitrochlorobenzene.

Amination: The chlorosulfonyl compound is then aminated to form 4-sulfonylamino-2-nitrochlorobenzene.

Hydrolysis: The nitro compound is hydrolyzed using sodium hydroxide to produce 4-sulfonylamino-2-nitrophenol sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines.

Substitution: It can undergo electrophilic substitution reactions due to the presence of amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and iron powder are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.

Major Products:

Oxidation: Produces quinones.

Reduction: Produces amines.

Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

4-Amino-3-hydroxybenzenesulfonic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxybenzenesulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It can also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

- 2-Aminophenol-4-sulfonic acid

- 4-Hydroxybenzenesulfonic acid

- 3-Amino-4-hydroxybenzoic acid

- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid

Comparison: 4-Amino-3-hydroxybenzenesulfonic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and applications. Compared to similar compounds, it has a balanced combination of amino and hydroxyl groups, making it versatile for various chemical reactions and industrial applications .

Biological Activity

4-Amino-3-hydroxybenzenesulfonic acid, also known as 3-amino-4-hydroxybenzenesulfonic acid or sulfanilic acid, is a compound with significant biological activity. This article explores its antimicrobial properties, antioxidant capabilities, and interactions with DNA, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It is characterized by an amino group (), a hydroxyl group (), and a sulfonic acid group (), which contribute to its solubility and reactivity in biological systems.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. A study assessed its effectiveness against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Type | Activity Level |

|---|---|---|

| Staphylococcus aureus (ATCC 25923) | Gram-positive | High |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | High |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Moderate |

| Proteus vulgaris (ATCC 13315) | Gram-negative | Moderate |

The compound was particularly effective against Staphylococcus aureus , showing potential for development as an antibacterial agent in clinical settings .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound exhibits significant free radical scavenging activity, comparable to butylated hydroxytoluene (BHT), a standard antioxidant. The antioxidant capacity increased with concentration, highlighting its potential use in formulations aimed at reducing oxidative stress .

DNA Interaction Studies

The interaction of this compound with DNA has been a focus of research due to its implications in drug design. Studies utilizing UV-Vis spectroscopy revealed that the compound binds to calf thymus DNA (CT-DNA) primarily through electrostatic interactions . Furthermore, it demonstrated the ability to cleave plasmid DNA (pBR322) both hydrolytically and oxidatively, suggesting its potential as a therapeutic agent that can target genetic material in pathogenic organisms .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound effectively inhibited bacterial growth, particularly against resistant strains of Staphylococcus aureus. This finding supports its potential application in treating infections caused by antibiotic-resistant bacteria .

- Antioxidant Mechanism : The DPPH assay results indicated that the compound's antioxidant mechanism involves donation of hydrogen atoms to free radicals, thereby stabilizing them. This property is crucial for developing new antioxidants in food and pharmaceutical industries .

- DNA Cleavage Mechanism : Research indicated that the compound's ability to cleave DNA could be attributed to the formation of reactive oxygen species (ROS) under oxidative conditions. This property may be exploited in cancer therapy where targeted DNA damage is desired .

Properties

IUPAC Name |

4-amino-3-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEYSAVOFADVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593370 | |

| Record name | 4-Amino-3-hydroxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2592-14-5 | |

| Record name | 4-Amino-3-hydroxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-amino-3-hydroxybenzenesulfonic acid formed during the photocatalytic degradation of indigo carmine?

A: The research paper describes the successful degradation of the dye indigo carmine using a TiO2/carbon composite material under UV irradiation []. While the exact mechanism of formation for this compound isn't fully detailed, the study identifies it as one of the sulfonated aromatic amines present in the reaction mixture after 60 minutes. This suggests that the photocatalytic process, likely involving reactive oxygen species generated by the TiO2, leads to the breakdown of indigo carmine into smaller molecules, including this compound. Further research is needed to elucidate the precise reaction pathways and intermediates involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.